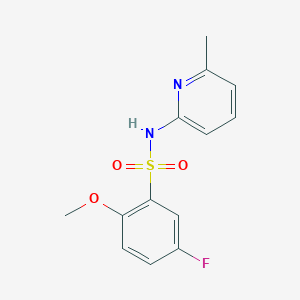
4-Bromo-5-methyl-2-(1-piperidinylsulfonyl)phenyl methyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-methyl-2-(1-piperidinylsulfonyl)phenyl methyl ether, also known as BPIP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPIP is a sulfonamide derivative that has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. In
科学的研究の応用
4-Bromo-5-methyl-2-(1-piperidinylsulfonyl)phenyl methyl ether has been extensively studied for its anti-inflammatory and antioxidant properties. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, and to reduce oxidative stress in various animal models. This compound has also shown potential as an anticancer agent, as it has been found to inhibit the growth of several cancer cell lines, including breast, lung, and liver cancer cells.
作用機序
The mechanism of action of 4-Bromo-5-methyl-2-(1-piperidinylsulfonyl)phenyl methyl ether is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and oxidative stress. This compound has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation, and to activate the Nrf2 pathway, which is a master regulator of antioxidant defense.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the reduction of oxidative stress, and the inhibition of cancer cell growth. This compound has also been found to have neuroprotective effects, as it has been shown to reduce brain damage in animal models of ischemic stroke and traumatic brain injury.
実験室実験の利点と制限
4-Bromo-5-methyl-2-(1-piperidinylsulfonyl)phenyl methyl ether has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, this compound has some limitations, including its relatively low potency and the need for further optimization of its pharmacokinetic properties.
将来の方向性
There are several future directions for the research on 4-Bromo-5-methyl-2-(1-piperidinylsulfonyl)phenyl methyl ether. One direction is the optimization of its pharmacokinetic properties, such as its bioavailability and half-life, to improve its therapeutic potential. Another direction is the investigation of its potential as a neuroprotective agent in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the potential of this compound as a therapeutic agent for other inflammatory and oxidative stress-related diseases, such as diabetes and cardiovascular disease, should be explored.
合成法
The synthesis of 4-Bromo-5-methyl-2-(1-piperidinylsulfonyl)phenyl methyl ether involves the reaction of 4-bromo-5-methyl-2-nitrophenol with piperidine and sodium sulfite, followed by the reduction of the resulting nitro compound using palladium on carbon and hydrogen gas. The final product is obtained by the reaction of the resulting amine with methyl iodide.
特性
分子式 |
C13H18BrNO3S |
|---|---|
分子量 |
348.26 g/mol |
IUPAC名 |
1-(5-bromo-2-methoxy-4-methylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C13H18BrNO3S/c1-10-8-12(18-2)13(9-11(10)14)19(16,17)15-6-4-3-5-7-15/h8-9H,3-7H2,1-2H3 |
InChIキー |
UKOSKDUIVLRVMK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)N2CCCCC2)OC |
正規SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)N2CCCCC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-dichloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B288090.png)
![5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide](/img/structure/B288092.png)
![5-bromo-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B288093.png)

![4-Tert-butyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288098.png)
![4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288099.png)
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B288100.png)

![2-benzyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288121.png)
![2-benzyl-1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288127.png)
![N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide](/img/structure/B288134.png)
![4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B288146.png)
![4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B288153.png)
![Ethyl 4-{[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B288155.png)